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molecular formula C9H10N2O4 B1608458 3-[(2-Nitrophenyl)amino]propanoic acid CAS No. 38584-58-6

3-[(2-Nitrophenyl)amino]propanoic acid

Cat. No. B1608458
M. Wt: 210.19 g/mol
InChI Key: WXDJJDQJGGOPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026704

Procedure details

A mixture of 5.0 g (36 mmol) 2-fluoronitrobenzen, 6.3 g (71 mmol) β-alanin, 20 ml triethylamine, 50 ml water and 100 ml dimethylformamide was stirred at 80° C. for 10 h After cooling to 25° C. the reaction mixture was evaporated in vacuo. The residue was stirred with 1N hydrochloric acid, and the precipitate was filtered off and washed with water to give 3.6 g (48%) N- carboxyethyl-2-nitroaniline. M.p. 145° C., 1H-NMR (DMSO-d6): 8.2-6.2 (5H, m), 3.4 (2H, q), 2.5 (2H, t).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[NH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15].C(N(CC)CC)C.O>CN(C)C=O>[C:14]([CH2:13][CH2:12][NH:11][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9])([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
6.3 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C. the reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred with 1N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(=O)(O)CCNC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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